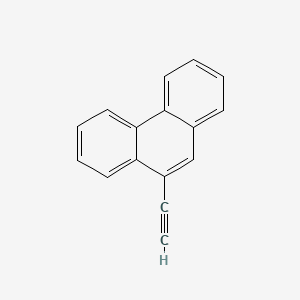

9-Ethynylphenanthrene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

9-ethynylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKVRRYQWWPOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186533 | |

| Record name | 9-Ethynylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32870-98-7 | |

| Record name | 9-Ethynylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032870987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Ethynylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Ethynylphenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9-Ethynylphenanthrene: A Technical Guide for Researchers

CAS Number: 32870-98-7

This technical guide provides an in-depth overview of 9-Ethynylphenanthrene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science, organic electronics, and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.

Core Properties of this compound

This compound is a solid, yellow powder at room temperature.[1] The introduction of the ethynyl (B1212043) group to the phenanthrene (B1679779) scaffold significantly influences its electronic properties and chemical reactivity, making it a versatile building block in organic synthesis.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 32870-98-7 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₀ | [1][3][4] |

| Molecular Weight | 202.25 g/mol | [2][3][4] |

| Melting Point | 61 - 67 °C | [1][5] |

| Boiling Point | 377 °C (lit.) | [1] |

| Appearance | Yellow powder/solid | [1][5] |

| Purity | ≥96% | [3] |

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

The most common and effective method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[7]

Reaction Scheme:

9-Bromophenanthrene (B47481) + Trimethylsilylacetylene (B32187) → 9-((Trimethylsilyl)ethynyl)phenanthrene → this compound

Materials and Reagents:

-

9-Bromophenanthrene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF) or Toluene (anhydrous and degassed)

-

Potassium carbonate or Methanol (B129727) for desilylation

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for elution

Procedure:

-

Coupling Reaction:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 9-bromophenanthrene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).[7]

-

Add anhydrous, degassed solvent (THF or toluene) to a concentration of 0.1-0.5 M.[7]

-

Add the base (triethylamine or diisopropylamine, 2-5 eq.) followed by trimethylsilylacetylene (1.1-1.5 eq.).[7]

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.[7]

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

-

-

Work-up and Purification of Silylated Intermediate:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent such as ethyl acetate.[7]

-

Filter the mixture through a pad of Celite to remove catalyst residues.[7]

-

Wash the filtrate with a saturated aqueous ammonium (B1175870) chloride solution and then with brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield 9-((trimethylsilyl)ethynyl)phenanthrene.[7]

-

-

Desilylation:

-

Dissolve the purified 9-((trimethylsilyl)ethynyl)phenanthrene in a suitable solvent such as methanol or THF.

-

Add a base, such as potassium carbonate, and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, add water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a key technique for assessing the purity of this compound and confirming its molecular weight.

-

Sample Preparation: Dissolve a small amount of the synthesized compound in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: An Agilent 5977 Series GC/MSD system or similar can be used.[8]

-

Method: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, and the molecular ion peak should correspond to the molecular weight of this compound (202.25 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

-

Sample Preparation: Dissolve the sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the phenanthrene core and a distinct singlet for the acetylenic proton.

-

¹³C NMR: The spectrum will show signals for the aromatic carbons and the two sp-hybridized carbons of the ethynyl group.

Visualized Workflows and Relationships

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound via the Sonogashira coupling reaction.

Caption: Workflow for the synthesis of this compound.

Properties and Applications of this compound

The unique chemical properties of this compound make it a valuable compound for various advanced applications. The diagram below shows the relationship between its core properties and its primary areas of use.

Caption: Relationship between properties and applications.

Biological Activity and Potential

While a specific signaling pathway for this compound is not yet fully elucidated, the broader class of phenanthrenes is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[9] The phenanthrene moiety is a structural component of many natural products with pharmaceutical relevance.[9] this compound itself is being explored for its potential in drug development, particularly in the creation of novel therapeutic agents.[1] It has also been studied as a mechanism-based inactivator of cytochrome P450 enzymes, which is a crucial area of investigation in drug metabolism and development.[2]

Safety Information

This compound is classified as causing serious eye damage and may cause long-lasting harmful effects to aquatic life.[5] Appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be used when handling this compound.[5] It should be stored at room temperature in a well-ventilated area.[1]

References

- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 32870-98-7 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 9-乙炔菲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 9-乙炔菲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. agilent.com [agilent.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 9-Ethynylphenanthrene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethynylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) functionalized with an ethynyl (B1212043) group. This terminal alkyne moiety imparts unique chemical reactivity and photophysical properties to the phenanthrene (B1679779) core, making it a valuable building block in organic synthesis, materials science, and medicinal chemistry. Its rigid, planar structure and reactive handle allow for its incorporation into larger conjugated systems, polymers, and biologically active molecules. This guide provides a comprehensive overview of the key chemical data, a detailed synthetic protocol, and an example of an advanced experimental workflow involving this compound.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₁₀ | [1][2][3][4][5] |

| Molecular Weight | 202.25 g/mol | [1][3][4][5] |

| CAS Number | 32870-98-7 | [1][2][4][5] |

| Appearance | Yellow powder/solid | [2][4][5] |

| Melting Point | 61-67 °C | [2][4][5] |

| Purity | ≥96% to ≥99% (GC) | [1][2][4][5] |

| Synonyms | 9-(ethynyl)phenanthrene | [3] |

Experimental Protocols

The primary route for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1] This powerful method involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl halide. In this case, 9-bromophenanthrene (B47481) is coupled with a protected acetylene (B1199291) source, such as ethynyltrimethylsilane, followed by a deprotection step.

Synthesis of this compound via Sonogashira Coupling

This protocol is a two-step process: (1) the Sonogashira coupling of 9-bromophenanthrene with ethynyltrimethylsilane, and (2) the deprotection of the resulting silylated compound.

Step 1: Sonogashira Coupling of 9-Bromoanthracene and Ethynyltrimethylsilane

Reaction Scheme:

(9-bromophenanthrene) + (ethynyltrimethylsilane) --[Pd(PPh₃)₂Cl₂, CuI, Et₃N]--> 9-((trimethylsilyl)ethynyl)phenanthrene

Materials:

-

9-bromophenanthrene (1.0 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.02-0.05 eq)

-

Copper(I) iodide (CuI; 0.04-0.10 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF) or a mixture of toluene (B28343) and triethylamine (B128534) (Et₃N)

-

Ethynyltrimethylsilane (1.2-1.5 eq)

-

Ethyl acetate (B1210297)

-

Aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk flask and standard glassware for inert atmosphere chemistry

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 9-bromophenanthrene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

-

Solvent and Base Addition: Add a degassed solvent such as anhydrous THF or a mixture of toluene and triethylamine. The triethylamine also serves as the base.

-

Reagent Addition: To the stirred mixture, add ethynyltrimethylsilane (1.2-1.5 eq) via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of ammonium chloride to remove the amine base.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography to obtain 9-((trimethylsilyl)ethynyl)phenanthrene.

Step 2: Deprotection of 9-((trimethylsilyl)ethynyl)phenanthrene

Reaction Scheme:

9-((trimethylsilyl)ethynyl)phenanthrene --[K₂CO₃, MeOH/THF]--> this compound

Materials:

-

9-((trimethylsilyl)ethynyl)phenanthrene (from Step 1)

-

Methanol (B129727) (MeOH)

-

Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the purified 9-((trimethylsilyl)ethynyl)phenanthrene in a mixture of methanol and tetrahydrofuran.

-

Reagent Addition: Add a base such as potassium carbonate to the solution.

-

Reaction Conditions: Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC.

-

Workup:

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Final Product: The resulting solid is this compound. Further purification by recrystallization or column chromatography may be performed if necessary.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the enantioselective trimerization of this compound on a chiral metal surface, a process with applications in asymmetric catalysis and materials science.

Caption: Workflow for enantioselective trimerization.

References

An In-depth Technical Guide to 9-Ethynylphenanthrene: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 9-Ethynylphenanthrene, a polycyclic aromatic hydrocarbon derivative of significant interest in organic synthesis, materials science, and medicinal chemistry. Its rigid, planar phenanthrene (B1679779) core combined with the reactive ethynyl (B1212043) group makes it a versatile building block for advanced functional materials and complex organic molecules.

Chemical Structure and IUPAC Nomenclature

This compound is characterized by a tricyclic aromatic phenanthrene system with an ethynyl (–C≡CH) substituent at the C9 position. The numbering of the phenanthrene ring system follows established IUPAC rules, giving the ethynyl group its locant.

The structure is depicted in the diagram below.

References

An In-Depth Technical Guide to the Synthesis of 9-Ethynylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethynylphenanthrene is a valuable building block in the synthesis of complex organic molecules, finding applications in materials science, medicinal chemistry, and drug development. Its rigid, planar phenanthrene (B1679779) core coupled with the reactive ethynyl (B1212043) group makes it a versatile precursor for the construction of novel polycyclic aromatic hydrocarbons (PAHs), functional materials, and biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in their synthetic endeavors.

Core Synthesis Pathways

Two principal and effective methods for the synthesis of this compound are the Sonogashira coupling of 9-bromophenanthrene (B47481) and the Corey-Fuchs reaction of 9-formylphenanthrene.

Sonogashira Coupling of 9-Bromophenanthrene

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In the context of this compound synthesis, this reaction typically involves the coupling of 9-bromophenanthrene with a protected acetylene (B1199291) source, such as (trimethylsilyl)acetylene, followed by a deprotection step. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][3]

Reaction Scheme:

Figure 1: Sonogashira coupling pathway for this compound.

Experimental Protocol:

A detailed experimental protocol for the Sonogashira coupling synthesis of this compound is as follows:

-

Reaction Setup: To a solution of 9-bromophenanthrene (1.0 equiv) in degassed triethylamine, add (trimethylsilyl)acetylene (1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.025 equiv), copper(I) iodide (0.05 equiv), and triphenylphosphine (B44618) (0.1 equiv).

-

Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at 80 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated.

-

Purification of Intermediate: The crude 9-(trimethylsilylethynyl)phenanthrene is purified by column chromatography on silica (B1680970) gel.

-

Deprotection: The purified intermediate is dissolved in methanol, and potassium carbonate (2.0 equiv) is added. The mixture is stirred at room temperature for 2 hours.

-

Final Purification: The solvent is evaporated, and the residue is partitioned between water and dichloromethane (B109758). The organic layer is collected, dried, and concentrated to afford this compound, which can be further purified by recrystallization.

Corey-Fuchs Reaction of 9-Formylphenanthrene

The Corey-Fuchs reaction provides an alternative route to terminal alkynes from aldehydes.[4][5] This two-step process first involves the conversion of an aldehyde to a 1,1-dibromoalkene using a phosphine-ylide generated from carbon tetrabromide and triphenylphosphine.[6] The resulting dibromoalkene is then treated with a strong base, such as n-butyllithium, to yield the terminal alkyne via a Fritsch–Buttenberg–Wiechell rearrangement.[4]

Reaction Scheme:

Figure 2: Corey-Fuchs reaction pathway for this compound.

Experimental Protocol:

A detailed experimental protocol for the Corey-Fuchs synthesis of this compound is as follows:

-

Preparation of the Dibromoalkene:

-

To a solution of triphenylphosphine (4.0 equiv) in dry dichloromethane at 0 °C, add carbon tetrabromide (2.0 equiv) portionwise.

-

After stirring for 10 minutes, a solution of 9-formylphenanthrene (1.0 equiv) in dry dichloromethane is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched with water, and the organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to yield 9-(2,2-dibromovinyl)phenanthrene.

-

-

Formation of the Alkyne:

-

To a solution of the purified 9-(2,2-dibromovinyl)phenanthrene (1.0 equiv) in dry tetrahydrofuran (B95107) at -78 °C, add n-butyllithium (2.2 equiv, typically as a solution in hexanes) dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for another hour.

-

The reaction is carefully quenched with saturated aqueous ammonium (B1175870) chloride solution.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude this compound is purified by column chromatography or recrystallization.

-

Data Presentation

| Parameter | Sonogashira Coupling | Corey-Fuchs Reaction |

| Starting Material | 9-Bromophenanthrene | 9-Formylphenanthrene |

| Key Reagents | (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, PPh₃, Et₃N, K₂CO₃ | CBr₄, PPh₃, n-BuLi |

| Typical Yield | 70-90% | 60-80% |

| Reaction Conditions | 80 °C, 12 h (coupling); RT, 2 h (deprotection) | 0 °C to RT (olefination); -78 °C to RT (alkynylation) |

| Advantages | High yields, good functional group tolerance | Readily available starting material, avoids transition metals in the final step |

| Disadvantages | Requires a two-step process (coupling and deprotection), potential for catalyst poisoning | Use of pyrophoric n-BuLi, formation of triphenylphosphine oxide byproduct |

Characterization Data for this compound

The successful synthesis of this compound can be confirmed through various spectroscopic techniques.[7][8]

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.71 (d, J = 8.4 Hz, 1H), 8.65 (d, J = 8.0 Hz, 1H), 8.24 (d, J = 8.0 Hz, 1H), 7.91 (d, J = 7.6 Hz, 1H), 7.78-7.62 (m, 4H), 7.59 (s, 1H), 3.41 (s, 1H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 132.8, 131.5, 130.8, 130.1, 128.7, 127.9, 127.3, 127.1, 127.0, 126.9, 126.8, 123.0, 122.8, 119.4, 84.6, 80.2. |

| Infrared (IR, KBr) | ν (cm⁻¹): 3285 (≡C-H stretch), 2105 (C≡C stretch), 3060, 1600, 1495, 885, 745, 720. |

| Mass Spectrometry (EI) | m/z (%): 202 (M⁺, 100), 176 (25), 150 (15). |

Conclusion

This technical guide has outlined the two primary synthetic pathways for the preparation of this compound. The Sonogashira coupling offers a high-yielding route, while the Corey-Fuchs reaction provides a valuable metal-free alternative in its final step. The provided experimental protocols and characterization data serve as a robust resource for researchers in the fields of organic synthesis, materials science, and drug discovery, enabling the efficient and reliable production of this important chemical intermediate. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the subsequent applications.

References

- 1. Corey-Fuchs Reaction [organic-chemistry.org]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. forskning.ruc.dk [forskning.ruc.dk]

- 8. This compound | C16H10 | CID 182098 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 9-Ethynylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-Ethynylphenanthrene, a key building block in organic synthesis and materials science. Due to the limited availability of directly published experimental spectra for this specific compound, this document combines available data with established, representative protocols for the spectroscopic analysis of analogous aromatic compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its analysis.

| Property | Value |

| Molecular Formula | C₁₆H₁₀ |

| Molecular Weight | 202.25 g/mol [1] |

| Appearance | Yellow powder |

| Melting Point | 61-65 °C |

| CAS Number | 32870-98-7[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

A plausible set of 13C NMR chemical shifts for this compound has been reported in the supplementary information of a Royal Society of Chemistry publication. This data is presented below; however, it is important to note that the direct assignment to this compound, while likely in the synthetic context provided, is not definitively confirmed in the primary literature.

| Chemical Shift (δ) in ppm |

| 88.7 |

| 95.1 |

| 118.0 |

| 118.4 |

| 124.3 |

| 124.4 |

| 124.6 |

| 125.6 (2C) |

| 126.3 |

| 127.3 |

| 128.1 |

| 128.3 |

| 129.6 |

| 131.1 |

| 131.2 |

| 131.3 |

| 131.9 |

| 133.0 |

| 146.9 |

Solvent: CDCl₃, Frequency: 100 MHz.[2]

A definitive, published 1H NMR spectrum for this compound could not be located in the searched resources. For a molecule with its structure, one would expect a complex aromatic region with multiple signals and a characteristic singlet for the acetylenic proton.

The following is a standard protocol for the NMR analysis of a solid aromatic compound like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for 1H NMR or 20-50 mg for 13C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For 1H NMR, acquire the spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient.

-

For 13C NMR, a greater number of scans will be necessary due to the lower natural abundance of the 13C isotope. The acquisition may take from several minutes to a few hours depending on the sample concentration.

-

Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical technique for assessing the purity of organic compounds. Below is a general-purpose HPLC method suitable for the analysis of polycyclic aromatic hydrocarbons (PAHs) like this compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

-

-

Chromatographic Conditions:

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a UV or Diode Array Detector (DAD) |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile (A) and Water (B) |

| Gradient | Start with 50% A, ramp to 100% A over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing information on both the purity and molecular weight of a compound.

While an experimental mass spectrum for this compound is not available in the searched literature, the expected mass-to-charge ratio (m/z) for the protonated molecule can be predicted.

| Parameter | Predicted Value |

| Molecular Formula | C₁₆H₁₀ |

| Exact Mass | 202.0783 u |

| [M+H]+ (protonated molecule) | 203.0856 u |

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a mixture of acetonitrile and water, with the addition of 0.1% formic acid to promote protonation.

-

Filter the sample through a 0.45 µm syringe filter.

-

-

LC-MS Conditions:

| Parameter | Recommended Condition |

| LC System | A UHPLC or HPLC system coupled to a mass spectrometer |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A gradient of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for high-resolution mass data |

| Scan Range | m/z 100 - 500 |

Visualizations of Analytical Workflows

The following diagrams illustrate the typical experimental workflows for the spectroscopic analysis of this compound.

References

9-Ethynylphenanthrene: A Technical Guide to its Photophysical and Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Ethynylphenanthrene, a polycyclic aromatic hydrocarbon (PAH) featuring a reactive ethynyl (B1212043) group, is a molecule of significant interest in materials science and biomedical research. Its rigid, planar structure and extended π-conjugated system impart unique photophysical and electronic properties, making it a valuable building block for organic electronics, advanced materials, and fluorescent probes. This technical guide provides a comprehensive overview of the synthesis, photophysical characteristics, and potential applications of this compound, with a focus on experimental protocols and data-driven insights. While specific quantitative photophysical data for this compound is not extensively documented in publicly available literature, this guide establishes a framework for its characterization and application based on the known properties of the phenanthrene (B1679779) core and the influence of ethynyl substitution.

Physicochemical Properties

This compound is a yellow, solid organic compound with the molecular formula C₁₆H₁₀ and a molecular weight of 202.26 g/mol .[1] Key physical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀ | [1] |

| Molecular Weight | 202.26 g/mol | [1] |

| Melting Point | 61 - 65 °C | [1] |

| Boiling Point | 377 °C (lit.) | [1] |

| Appearance | Yellow powder | [1] |

| Purity | ≥ 99% (GC) | [1] |

Electronic and Photophysical Properties

The electronic properties of this compound are dominated by the extended π-system of the phenanthrene core, further modulated by the carbon-carbon triple bond of the ethynyl group. This substitution is known to influence the photophysical behavior of the parent phenanthrene molecule.

Absorption and Emission Spectra

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Reference |

| Phenanthrene | Cyclohexane | ~275 | ~365 | ~90 | [3] |

| This compound | TBD | TBD | TBD | TBD |

TBD: To be determined experimentally.

Fluorescence Quantum Yield and Lifetime

A critical photophysical parameter is the fluorescence quantum yield (Φ_f), which quantifies the efficiency of the fluorescence process. Studies on ethynyl-substituted phenanthrenes have shown that the introduction of the ethynyl group leads to an increase in the fluorescence quantum yield compared to the parent phenanthrene molecule.[4] The excited-state lifetime (τ) is another crucial parameter, representing the average time the molecule spends in the excited state before returning to the ground state. Quantitative data for this compound is yet to be reported.

| Compound | Solvent | Quantum Yield (Φ_f) | Excited-State Lifetime (τ, ns) | Reference |

| Phenanthrene | Ethanol | 0.13 | 55-62 | |

| This compound | TBD | > 0.13 (expected) | TBD | [4] |

TBD: To be determined experimentally.

Synthesis and Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[5][6][7][8][9][10] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In the case of this compound, 9-bromophenanthrene (B47481) is typically coupled with a protected acetylene (B1199291) source, such as trimethylsilylacetylene (B32187), followed by deprotection.

Experimental Protocol: Sonogashira Coupling for this compound

-

Materials:

-

9-Bromophenanthrene

-

Trimethylsilylacetylene (TMSA)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Anhydrous solvent (e.g., triethylamine, THF, or a mixture)

-

Base (e.g., triethylamine)

-

Tetrabutylammonium fluoride (B91410) (TBAF) for deprotection

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 9-bromophenanthrene, the palladium catalyst, copper(I) iodide, and triphenylphosphine.

-

Add the anhydrous solvent and trimethylsilylacetylene to the flask.

-

Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the specific catalyst and solvent system) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product (9-(trimethylsilylethynyl)phenanthrene) by column chromatography on silica (B1680970) gel.

-

For deprotection, dissolve the purified product in a suitable solvent (e.g., THF) and treat with TBAF.

-

Monitor the deprotection reaction by TLC.

-

Once complete, quench the reaction and purify the final product, this compound, by column chromatography.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Photophysical Characterization

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane) of known concentration (e.g., 10⁻³ M).

-

From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M for fluorescence measurements. The absorbance of the solutions for fluorescence measurements should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

UV-Vis Absorption Measurement:

-

Use the pure solvent as a reference.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Fluorescence Measurement:

-

Excite the sample at or near its absorption maximum.

-

Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared region.

-

To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) should be measured under the same experimental conditions. The quantum yield of the sample can then be calculated using the comparative method.

-

Potential Applications in Research and Drug Development

The unique structural and photophysical properties of this compound make it a promising candidate for various applications, particularly as a fluorescent probe in biological systems.[1] The reactive ethynyl group allows for its facile conjugation to biomolecules via "click chemistry" or other coupling reactions.[11]

Development of a Fluorescent Molecular Probe

The development of a fluorescent probe based on this compound for a specific biological target would typically follow a logical workflow. This involves the design and synthesis of the probe, its in vitro characterization, and subsequent application in cellular imaging.

The phenanthrene core can serve as a fluorophore, and the ethynyl group provides a handle for attaching a recognition element that specifically interacts with a biological target, such as an enzyme, receptor, or nucleic acid.[12] Upon binding to its target, the local environment of the fluorophore may change, leading to a detectable change in its fluorescence signal (e.g., intensity, wavelength, or lifetime). This "turn-on" or ratiometric response is highly desirable for selective biosensing.[13]

Conclusion

This compound is a versatile molecule with significant potential in materials science and as a platform for the development of fluorescent probes. While a detailed characterization of its photophysical properties is still needed, the foundational knowledge of the phenanthrene scaffold and the predictable influence of the ethynyl substituent provide a strong basis for its further investigation and application. The experimental protocols outlined in this guide offer a clear path for researchers to synthesize and characterize this promising compound, paving the way for its use in innovative technologies and biomedical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Spectrum [Phenanthrene] | AAT Bioquest [aatbio.com]

- 4. Photochemical synthesis and photophysical features of ethynylphenanthrenes studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. This compound | 32870-98-7 | Benchchem [benchchem.com]

- 6. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. ijnc.ir [ijnc.ir]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Naphthalene, Phenanthrene, and Pyrene as DNA Base Analogues: Synthesis, Structure, and Fluorescence in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The development of a novel AND logic based fluorescence probe for the detection of peroxynitrite and GSH - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 9-Ethynylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 9-Ethynylphenanthrene, with a focus on its melting point and solubility. This document is intended to be a valuable resource for professionals in research and development who are considering the use of this compound in their work.

Core Physicochemical Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 61 - 65 °C | [1] |

| 63 - 67 °C | [2][3] | |

| Molecular Formula | C₁₆H₁₀ | [1] |

| Molecular Weight | 202.25 g/mol | [2] |

| Appearance | Yellow powder | [1] |

| Boiling Point | 377 °C (lit.) | [1] |

Experimental Protocols

Detailed methodologies for determining the melting point and a proposed protocol for assessing the solubility of this compound are provided below. These protocols are standard laboratory procedures and can be adapted based on available equipment and specific research needs.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity and is determined by heating the substance and observing the temperature range over which it transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4] The tube is then tapped gently to ensure the sample is compact at the bottom.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device.[5]

-

Initial Determination: A rapid heating rate is used to obtain an approximate melting point range. This provides a rough estimate and helps in planning the subsequent, more accurate measurement.

-

Accurate Determination: A fresh sample is prepared and the apparatus is heated to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.[4][5]

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4] For a pure compound, this range should be narrow, typically 1-2 °C.[6]

Proposed Protocol for Solubility Determination

Given the absence of specific solubility data, the following protocol is proposed for determining the solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected for testing. A suggested list includes:

-

Nonpolar: Hexane, Toluene, Dichloromethane

-

Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile

-

Polar Protic: Ethanol, Methanol, Water

-

-

Equilibrium Saturation:

-

An excess amount of this compound is added to a known volume of each selected solvent in a sealed vial.

-

The vials are agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, the undissolved solid is allowed to settle.

-

A known volume of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

-

-

Quantification of Solute:

-

The solvent from the filtered aliquot is evaporated under a stream of nitrogen or in a vacuum oven.

-

The mass of the remaining solid this compound is determined using an analytical balance.

-

-

Calculation of Solubility:

-

The solubility is calculated and expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the melting point and solubility of this compound.

References

Reactivity of the Ethynyl Group on the Phenanthrene Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenanthrene (B1679779) nucleus, a polycyclic aromatic hydrocarbon (PAH), serves as a foundational scaffold for numerous compounds with significant applications in materials science and medicinal chemistry.[1][2] The introduction of an ethynyl (B1212043) (–C≡CH) group onto this core dramatically enhances its synthetic versatility, providing a reactive handle for a variety of chemical transformations. This guide offers an in-depth exploration of the reactivity of the ethynyl group on the phenanthrene core, focusing on key reactions, experimental protocols, and their application in the synthesis of complex molecules relevant to drug discovery.

The ethynyl group's reactivity is governed by the high s-character of the sp-hybridized carbon atoms, which imparts acidity to the terminal proton and makes the triple bond susceptible to a range of addition and coupling reactions. While the phenanthrene core itself can undergo electrophilic substitution, the ethynyl substituent primarily directs reactivity to the alkyne moiety. Its electron-withdrawing inductive effect and electron-releasing resonance effect influence the overall electronic properties of the molecule.[3]

Key Reaction Methodologies

The synthetic utility of ethynylphenanthrenes is most prominently demonstrated through three major classes of reactions: Sonogashira coupling, cycloaddition reactions, and nucleophilic additions. These methodologies allow for the construction of complex molecular architectures and the conjugation of phenanthrene derivatives to other molecules.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction, catalyzed by palladium and copper(I) co-catalyst, is exceptionally tolerant of various functional groups and can be performed under mild conditions, making it a cornerstone in the synthesis of complex organic materials and pharmaceuticals.[5][6]

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper. The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product.[7]

Quantitative Data for Sonogashira Coupling

The following table summarizes typical reaction conditions for Sonogashira couplings. While specific data for ethynylphenanthrene is limited, these examples with similar polycyclic aromatic substrates serve as a robust starting point for optimization.[8]

| Aryl Halide Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT-80 | 10-24 | 95 | [9] |

| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ (1-2) | - | Cs₂CO₃ | 2-MeTHF | RT | 48 | Good-Excellent | [10] |

| 2-Ethynylanthracene | Various Aryl Halides | Pd(PPh₃)₂Cl₂ (2-5) | CuI (4-10) | Et₃N/DIPA | THF/Toluene | RT-80 | - | - | [8] |

| 1,2-Dibromopyrene | Terminal Alkynes | Pd(OAc)₂/XPhos (5) | - | Et₃N | THF/DMF | 80-100 | - | - | [11] |

Experimental Protocol: General Sonogashira Coupling

-

Preparation: To a dry Schlenk flask maintained under an inert atmosphere (e.g., Argon or Nitrogen), add the ethynylphenanthrene derivative (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.04-0.10 eq.).[8]

-

Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or toluene, to achieve a concentration of 0.1-0.5 M). Subsequently, add the amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-5 eq.).[8]

-

Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]

-

Work-up: Upon completion, cool the mixture to room temperature. Filter the reaction mixture to remove any solids and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/dichloromethane gradient) to isolate the desired coupled product.[11]

Cycloaddition Reactions

The carbon-carbon triple bond of the ethynyl group is an excellent participant in cycloaddition reactions, providing access to a wide variety of heterocyclic and carbocyclic systems.

A. [3+2] Cycloaddition: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Cu(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole is the most prominent example of "click chemistry".[12] This reaction is exceptionally reliable, high-yielding, and bioorthogonal, meaning it does not interfere with biological functional groups.[13][14] These features make it invaluable for bioconjugation, drug discovery, and materials science.[15] The reaction is typically initiated by the in-situ reduction of Cu(II) to the active Cu(I) species using a reducing agent like sodium ascorbate (B8700270).[12]

B. [4+2] Diels-Alder Reaction

The ethynyl group can function as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring.[16] This reaction is a powerful tool for constructing complex polycyclic systems. The reactivity in these cycloadditions is typically enhanced when the dienophile bears electron-withdrawing substituents.[16][17] While less common than its use in coupling reactions, this reactivity provides a pathway to annulated phenanthrene structures.

Quantitative Data for Cycloaddition Reactions

| Reaction Type | Dipole/Diene | Dipolarophile/Dienophile | Conditions | Time | Yield (%) | Reference |

| [3+2] Cycloaddition | 1-(4-phenylphenacyl)-1,10-phenanthrolinium N-ylide | Diethyl acetylenedicarboxylate | Dichloromethane, Reflux | - | >60 | [18] |

| [3+2] Cycloaddition | 1-(4-phenylphenacyl)-1,10-phenanthrolinium N-ylide | Ethyl propiolate | Dichloromethane, Et₃N | 20 min | 37 | [18] |

| Diels-Alder | Vinyl Epoxides | Arynes | CsF, MeCN, 50 °C | 6 h | Moderate-Good | [19] |

Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Stock Solutions: Prepare stock solutions of the alkyne-phenanthrene derivative, the azide component, copper(II) sulfate (B86663) (e.g., 20 mM in water), a stabilizing ligand like THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 300 mM in water, freshly prepared).[20]

-

Pre-complexation: In a microfuge tube, briefly mix the copper(II) sulfate and ligand solutions. Some protocols suggest incubating for several minutes.[15]

-

Reaction Mixture: To the sample containing the alkyne-phenanthrene (e.g., in a buffer like PBS), add the azide detection reagent, followed by the pre-complexed Cu(II)-ligand solution. Vortex briefly after each addition.[20]

-

Initiation: To initiate the reaction, add the freshly prepared sodium ascorbate solution and vortex immediately.[20]

-

Incubation: Protect the reaction from light and allow it to incubate at room temperature for 15-60 minutes.

-

Purification: The labeled product can be purified via precipitation (e.g., with acetone), followed by centrifugation, or by using chromatographic techniques like RP-HPLC.[13]

Nucleophilic Addition

The polarization of the alkyne bond, enhanced by the aromatic phenanthrene core, allows for nucleophilic addition reactions.[21] This is particularly effective with "activated" alkynes that have an adjacent electron-withdrawing group. Soft nucleophiles, such as thiols and amines, can add across the triple bond in a Michael-type or 1,4-conjugate addition.[22][23] This reaction is fundamental for forming vinyl sulfides and enamines, which are versatile synthetic intermediates. The stereoselectivity of the addition (cis or trans) can often be controlled by the reaction conditions.[24]

Quantitative Data for Nucleophilic Addition

| Alkyne Substrate | Nucleophile | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Yne-allenone esters | Tosylmethyl isocyanide | Ag₂O | Fully substituted (Z)-ethylenes | Good | [24] |

| α-Ketoesters | Aliphatic/Aryl Alkynes | Zinc(II) triflate | Propargylic alcohols | Excellent | [25] |

| Aldehydes | Alkynylzinc reagents | Amino alcohol ligand | Propargylic alcohols | Up to 99 | [25] |

Role in Drug Discovery and Development

The synthetic transformations of the ethynyl group on a phenanthrene core are highly relevant to drug discovery.[2][26] Phenanthrene derivatives themselves exhibit a range of biological activities.[2] The ability to easily modify this scaffold using the reactions described above allows for the rapid generation of compound libraries for high-throughput screening.

The Sonogashira coupling is instrumental in synthesizing complex molecules that can act as inhibitors for targets like Epidermal Growth Factor Receptor (EGFR).[27] Furthermore, the bioorthogonal nature of click chemistry is extensively used in chemical biology to label and track biomolecules, identify drug targets, and create antibody-drug conjugates.[14]

Conclusion

The ethynyl group is a versatile and powerful functional handle on the phenanthrene core. Its well-defined reactivity in Sonogashira couplings, cycloadditions, and nucleophilic additions provides chemists with a robust toolkit for synthesizing complex, functionalized molecules. These reactions are characterized by their efficiency, mild conditions, and tolerance of diverse functional groups, making them ideally suited for applications in medicinal chemistry and drug development. A thorough understanding of these methodologies is crucial for any scientist aiming to leverage the unique properties of the phenanthrene scaffold for the creation of novel therapeutic agents and advanced materials.

References

- 1. espublisher.com [espublisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Click Chemistry [organic-chemistry.org]

- 13. interchim.fr [interchim.fr]

- 14. bioclone.net [bioclone.net]

- 15. broadpharm.com [broadpharm.com]

- 16. api.pageplace.de [api.pageplace.de]

- 17. researchgate.net [researchgate.net]

- 18. 1,3-Dipolar Cycloaddition Reactions of 1-(4-Phenylphenacyl)-1,10-phenanthrolinium N-Ylide with Activated Alkynes and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. confluore.com [confluore.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. Stereoselective synthesis of fully substituted ethylenes via an Ag-catalyzed 1,6-nucleophilic addition/annulation cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 26. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]

- 27. mdpi.com [mdpi.com]

The Discovery and Therapeutic Potential of Functionalized Phenanthrenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of functionalized phenanthrenes. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this important class of polycyclic aromatic hydrocarbons. The phenanthrene (B1679779) core is a key structural motif found in a diverse array of natural products and synthetic molecules that exhibit significant biological activities, including cytotoxic, anti-inflammatory, and antitumor effects. This guide details key synthetic methodologies, presents quantitative biological data, and elucidates the signaling pathways through which these compounds exert their effects.

I. Synthesis of the Phenanthrene Core: Key Methodologies

The construction of the functionalized phenanthrene skeleton has been achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern palladium-catalyzed cross-coupling methods. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Classical Cyclization Strategies

Two of the most established methods for synthesizing the phenanthrene ring are the Pschorr reaction and the Mallory photocyclization.[1]

The Pschorr Reaction: This method involves the intramolecular cyclization of a diazotized α-aryl-o-aminocinnamic acid derivative to form a phenanthrene-9-carboxylic acid.[2][3] The reaction is typically initiated by a copper catalyst and proceeds through a radical mechanism.[2]

The Mallory Photocyclization: This reaction utilizes the photochemical cyclization of a stilbene (B7821643) precursor under UV irradiation to form a dihydrophenanthrene intermediate.[4][5] This intermediate is then aromatized in the presence of an oxidizing agent, such as iodine or oxygen, to yield the final phenanthrene product.[2][4] This method is particularly useful for the synthesis of a wide variety of substituted phenanthrenes.[5]

Modern Synthetic Approaches

More contemporary methods offer greater efficiency and functional group tolerance for the synthesis of complex phenanthrene derivatives.

Oxidative Radical Cyclization: A notable advancement is the use of an oxidatively terminated tributyltin-mediated radical cyclization of 2-(1-alkynyl)-biphenyls.[6] This method provides a simple and efficient route to functionalized phenanthrenyl stannanes, which can be further elaborated.[6]

Heck Reaction and Photocyclization: A powerful one-pot strategy combines a palladium-catalyzed Heck-type coupling of styrenes and arenes with a subsequent photocyclization to generate functionalized phenanthrenes.[7][8] This approach allows for the incorporation of a wide range of functionalities.

II. Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in the literature for the synthesis of functionalized phenanthrenes.

Representative Protocol for Pschorr Phenanthrene Synthesis (Modified)

This protocol is a generalized representation and should be optimized for specific substrates.[2]

-

Diazotization:

-

Dissolve the starting α-aryl-o-aminocinnamic acid derivative (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (B80452) (1.1 eq) in water dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.[2]

-

-

Radical Cyclization:

-

Workup and Purification:

-

After the addition is complete and gas evolution has ceased, extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to afford the pure phenanthrene derivative.

-

Representative Protocol for Intramolecular Heck Reaction for 9,10-Dihydrophenanthrene (B48381) Synthesis

This protocol provides a general procedure for the synthesis of 9,10-dihydrophenanthrenes, which can be subsequently aromatized.[7]

-

Reaction Setup:

-

To a reaction vessel, add the 2-allyl-2'-bromobiphenyl precursor (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), triphenylphosphine (B44618) (PPh₃, 0.1 eq), and a base such as triethylamine (B128534) (Et₃N, 2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) as the solvent.[7]

-

-

Reaction Execution:

-

Heat the reaction mixture to 85-90 °C for 1.5-2 hours.[7]

-

-

Workup and Purification:

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[7]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica gel to afford the desired 9,10-dihydrophenanthrene derivative.[7]

-

III. Biological Activities and Signaling Pathways

Functionalized phenanthrenes have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Cytotoxic and Antitumor Activity

A significant number of phenanthrene derivatives, particularly phenanthroindolizidine alkaloids, exhibit potent cytotoxic activity against various cancer cell lines.[9][10] The degree of cytotoxicity is often dependent on the type and substitution pattern on the phenanthrene ring.[9]

Table 1: In Vitro Cytotoxicity of Selected Phenanthrene Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-L-prolinol (5a) | H460 (Human Large-Cell Lung Carcinoma) | 11.6 | [11] |

| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-L-valinol (9) | H460 (Human Large-Cell Lung Carcinoma) | 6.1 | [11] |

| 1,4-Phenanthrenequinone Derivative (10c) | Hep-2 (Laryngeal Carcinoma) | 1.06 µg/mL | [12] |

| Phenazine Derivative (11c) | Caco-2 (Colorectal Adenocarcinoma) | 3.93 µg/mL | [12] |

| Phenanthrene | Balb/c 3T3 (Fibroblast) | 60.7 (nominal) | [13] |

| Phenanthrene | RTgill-W1 (Rainbow Trout Gill) | 116.1 (nominal) | [13] |

Modulation of Key Signaling Pathways

The biological effects of functionalized phenanthrenes are often mediated through their interaction with specific intracellular signaling pathways.

Akt and NF-κB Signaling Pathways: Certain phenanthrene-based tylophorine (B1682047) derivatives, such as PBT-1, have been shown to inhibit the growth of lung cancer cells by suppressing the activation of Akt and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[14][15] This inhibition leads to the induction of cell cycle arrest and apoptosis.[14] Phenanthrene itself has also been shown to activate the PI3K/AKT and NF-κB signaling pathways in A549 lung cancer cells, leading to inflammation.[16]

Aryl Hydrocarbon Receptor (AhR) Signaling: Phenanthrene and its methylated derivatives can act as ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics.[17][18] Activation of AhR can induce the expression of drug-metabolizing enzymes.[17] Studies have shown that methylated phenanthrenes can be more potent activators of the human AhR than the parent phenanthrene.[17]

IV. Visualizations

Experimental Workflows

Caption: Workflow for the Pschorr synthesis of functionalized phenanthrenes.

Caption: Workflow for the Mallory photocyclization of stilbenes.

Signaling Pathways

Caption: Inhibition of Akt and NF-κB signaling by phenanthrene derivatives.

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by phenanthrene.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Mallory reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Synthesis of Functionalized Phenanthrenes via Regioselective Oxidative Radical Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids [mdpi.com]

- 10. Synthesis of phenanthroindolizidine alkaloids and evaluation of their antitumor activities and toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. cefic-lri.org [cefic-lri.org]

- 14. Phenanthrene-based tylophorine-1 (PBT-1) inhibits lung cancer cell growth through the Akt and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenanthrene-based tylophorine-1 (PBT-1) inhibits lung cancer cell growth through the Akt and NF-kappaB pathways. | Semantic Scholar [semanticscholar.org]

- 16. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on the Electronic Structure of 9-Ethynylphenanthrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene (B1679779) and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant attention in materials science and drug development due to their unique photophysical and electronic properties. The introduction of an ethynyl (B1212043) group at the 9-position of the phenanthrene core creates 9-ethynylphenanthrene, a molecule with modified electronic characteristics and enhanced reactivity, making it a versatile building block for more complex molecular architectures. Understanding the electronic structure of this compound is crucial for the rational design of novel organic electronic materials, fluorescent probes, and potential therapeutic agents.

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound. It details the computational methodologies employed, summarizes key quantitative data, and presents experimental protocols for its synthesis.

Theoretical Methodology: A Computational Workflow

The electronic structure of organic molecules like this compound is predominantly investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted and reliable method. A typical computational workflow for such a study is outlined below.

A common and effective computational approach for studying the electronic properties of PAHs involves the use of the B3LYP functional with the 6-31G(d,p) basis set.[1][2] This level of theory provides a good balance between computational cost and accuracy for predicting geometries and electronic properties of such systems.

Electronic Properties of this compound

The introduction of the ethynyl group at the 9-position of phenanthrene significantly influences its electronic properties. The triple bond of the ethynyl group extends the π-conjugated system of the phenanthrene core, which generally leads to a decrease in the HOMO-LUMO gap.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity and the energy of the lowest electronic transition. For this compound, theoretical calculations have estimated the energy of the HOMO to LUMO transition.

| Parameter | Value | Reference |

| HOMO-LUMO Gap | ~3.5 eV | [3] |

While specific energy values for the HOMO and LUMO were not found in the searched literature, the HOMO is expected to be a π-orbital delocalized over the phenanthrene ring system, and the LUMO is expected to be a corresponding π*-antibonding orbital. The distribution of these orbitals dictates the regions of electrophilic and nucleophilic reactivity.

Molecular Geometry

The geometry of this compound is largely planar due to the aromatic nature of the phenanthrene core. The ethynyl group is a linear C≡C-H fragment. While specific calculated bond lengths for this compound were not available in the searched literature, typical bond lengths for the phenanthrene scaffold and the ethynyl group can be referenced from standard crystallographic and computational databases.

| Bond Type | Typical Bond Length (Å) |

| Aromatic C-C (in phenanthrene) | 1.36 - 1.46 |

| C≡C (ethynyl) | ~1.20 |

| C-C (phenanthrene-ethynyl) | ~1.43 |

| C-H (aromatic) | ~1.08 |

| ≡C-H (ethynyl) | ~1.06 |

Experimental Protocols: Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In the case of this compound, 9-bromophenanthrene (B47481) is typically coupled with a protected acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection.

Detailed Experimental Protocol for Sonogashira Coupling

Materials:

-

9-Bromophenanthrene

-

Ethynyltrimethylsilane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA)

-

Toluene (B28343) or Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (B129727) (MeOH)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Coupling Reaction:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 9-bromophenanthrene (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add anhydrous toluene or THF, followed by triethylamine (2.0-3.0 eq).

-

To this stirred mixture, add ethynyltrimethylsilane (1.2-1.5 eq) dropwise.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

-

Work-up and Purification of the Silyl-protected Intermediate:

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield 9-(trimethylsilylethynyl)phenanthrene.

-

-

Deprotection:

-

The purified 9-(trimethylsilylethynyl)phenanthrene is dissolved in a mixture of methanol and a suitable co-solvent if necessary (e.g., THF or dichloromethane).

-

Potassium carbonate (2.0-3.0 eq) is added, and the mixture is stirred at room temperature.

-

The reaction is monitored by TLC until the silyl-protected starting material is fully consumed.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.

-

Structure-Property Relationships

The electronic and photophysical properties of this compound are a direct consequence of its molecular structure. The key structure-property relationships are summarized below:

-

π-Conjugation: The linear ethynyl group extends the π-conjugation of the angular phenanthrene core. This extension is the primary reason for the reduction of the HOMO-LUMO gap compared to unsubstituted phenanthrene, resulting in a bathochromic (red) shift in its absorption and emission spectra.

-